molecular formula C10H17N5O2 B13434159 (Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide

(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide

Cat. No.: B13434159
M. Wt: 239.27 g/mol
InChI Key: NQJSFAGYBUBGST-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization to introduce the hydroxymethyl and acetimidamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

What sets (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide apart is its specific functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

N'-hydroxy-2-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide

InChI

InChI=1S/C10H17N5O2/c1-7-3-15-9(2-8(6-16)12-15)4-14(7)5-10(11)13-17/h2,7,16-17H,3-6H2,1H3,(H2,11,13)

InChI Key

NQJSFAGYBUBGST-UHFFFAOYSA-N

Isomeric SMILES

CC1CN2C(=CC(=N2)CO)CN1C/C(=N/O)/N

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1CC(=NO)N

Origin of Product

United States

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